叠氮乙基-SS-乙醇

描述

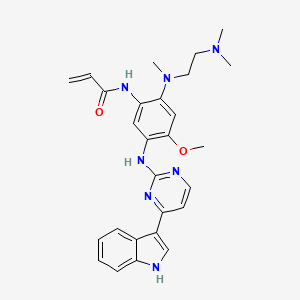

Azidoethyl-SS-ethylalcohol is a chemical compound with the molecular formula C4H9N3OS2 . It is commonly used in bioconjugation applications . This compound is a bifunctional linker molecule that consists of an azido functional group, a disulfide linker, and an ethyl alcohol functional group .

Molecular Structure Analysis

The molecular structure of Azidoethyl-SS-ethylalcohol is represented by the molecular formula C4H9N3OS2 . The exact mass of the molecule is 179.02 .

Chemical Reactions Analysis

The azido group in Azidoethyl-SS-ethylalcohol can react with alkyne-functionalized molecules to form stable triazole linkages through a copper-catalyzed azide-alkyne cycloaddition reaction . The disulfide bond can be cleaved under reducing conditions to release the target molecule .

Physical And Chemical Properties Analysis

Azidoethyl-SS-ethylalcohol has a molecular weight of 179.26 . .

科学研究应用

点击化学

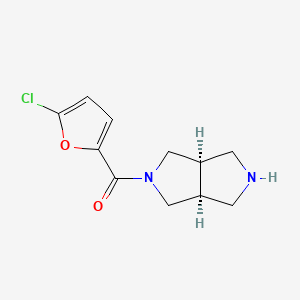

叠氮乙基-SS-乙醇含有叠氮基团,使其能够参与点击化学 {svg_1}. 点击化学是一种化学合成类型,以其效率和特异性而著称,使其在药物发现和材料科学等多个领域中得到应用。

交联

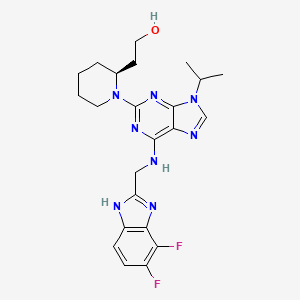

该化合物是一种交联剂,这意味着它可以将两个不同的分子连接在一起 {svg_2}. 这种特性在聚合物科学中特别有用,其中交联剂可用于改变聚合物的性质。

衍生化

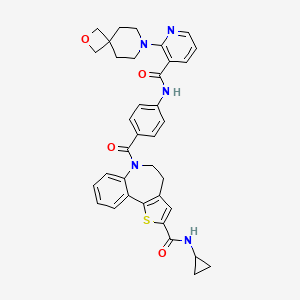

叠氮乙基-SS-乙醇中的羟基允许进一步衍生化或用其他反应性官能团取代 {svg_3}. 这使其成为合成化学中的宝贵工具,可用于创造各种各样的新化合物。

可裂解二硫键

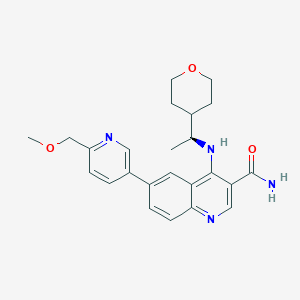

叠氮乙基-SS-乙醇含有可裂解的二硫键 {svg_4}. 这一特性在生物化学和分子生物学中很有用,其中可裂解键可用于在特定条件下控制药物或其他分子的释放。

作用机制

Target of Action

Azidoethyl-SS-ethylalcohol is a Click Chemistry crosslinker . It contains a hydroxyl group, a cleavable disulfide bond, and an azide group . The primary targets of this compound are proteins, peptides, and small molecules . The compound is used to modify these targets for various applications, such as drug delivery, imaging, and diagnostics .

Mode of Action

The azide group in Azidoethyl-SS-ethylalcohol enables Click Chemistry . Click Chemistry is a type of chemical reaction that joins small units together in a wide variety of materials under mild conditions. The hydroxyl group in the compound allows for further derivatization or replacement with other reactive functional groups . This means that the compound can interact with its targets and cause changes in their structure or function.

Biochemical Pathways

Given its role as a crosslinker in click chemistry, it can be inferred that the compound may be involved in the modification of proteins, peptides, and small molecules . These modifications can potentially affect various biochemical pathways, depending on the specific targets and the nature of the modifications.

Result of Action

The molecular and cellular effects of Azidoethyl-SS-ethylalcohol’s action would depend on the specific targets and the modifications made to them. As a crosslinker, the compound could potentially alter the structure and function of its targets, leading to various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Azidoethyl-SS-ethylalcohol. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature could affect its stability. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence the compound’s action and efficacy.

属性

IUPAC Name |

2-(2-azidoethyldisulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3OS2/c5-7-6-1-3-9-10-4-2-8/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUXJTRJLAYMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B605727.png)

![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)

![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)

![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)

![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)